Phenylsulfonyl derivative 2
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Overview
Description
Phenylsulfonyl derivative 2 is a compound characterized by the presence of a phenylsulfonyl group attached to a specific molecular framework. This compound is part of the broader class of sulfones, which are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylsulfonyl derivative 2 typically involves the introduction of a phenylsulfonyl group into a precursor molecule. One common method is the sulfonamidation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base such as triethylamine. For example, the reaction of benzenesulfonyl chloride with an appropriate amine in dichloromethane at room temperature can yield the desired phenylsulfonyl derivative .
Industrial Production Methods: Industrial production of phenylsulfonyl derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Phenylsulfonyl derivative 2 undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or alkylated phenylsulfonyl derivatives.
Scientific Research Applications
Phenylsulfonyl derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of C-C and C-X bonds.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phenylsulfonyl derivative 2 involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to its inhibition . The pathways involved often include the formation of stable adducts with nucleophilic amino acid residues such as cysteine .
Comparison with Similar Compounds
Phenylsulfonyl derivative 2 can be compared with other sulfone derivatives such as:
Vinyl sulfone: Known for its use in reversible reactions with thiols.
Phenylsulfonylacetophenone: Widely used in heterocyclic synthesis and as a nucleophile in organic transformations.
Uniqueness: this compound is unique due to its specific reactivity and the ability to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry and a valuable compound in scientific research .
Properties
Molecular Formula |
C23H27N3O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-benzoyl-2,3-dihydro-1,4-benzothiazin-6-yl)-4-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C23H27N3O2S/c27-22(9-6-14-25-12-4-5-13-25)24-19-10-11-21-20(17-19)26(15-16-29-21)23(28)18-7-2-1-3-8-18/h1-3,7-8,10-11,17H,4-6,9,12-16H2,(H,24,27) |
InChI Key |
NSMKNQYJLDRTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)NC2=CC3=C(C=C2)SCCN3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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